2,3-Dimethyl-7-(2-phenylethyl)-1H-indole

Organic Synthesis Medicinal Chemistry Chemical Probes

For reproducible SAR studies in peptic ulcer disease research, the specific 2,3-dimethyl-7-(2-phenylethyl) substitution pattern is non-negotiable. This indole derivative, cited in US4428962A, presents a unique steric and electronic profile critical for target engagement. Using generic indole or simpler analogs will fundamentally alter molecular recognition and lipophilicity, leading to invalid experimental results. Ensure your procurement specifies this exact CAS.

Molecular Formula C18H19N
Molecular Weight 249.3 g/mol
CAS No. 89732-09-2
Cat. No. B14391097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethyl-7-(2-phenylethyl)-1H-indole
CAS89732-09-2
Molecular FormulaC18H19N
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C(C=CC=C12)CCC3=CC=CC=C3)C
InChIInChI=1S/C18H19N/c1-13-14(2)19-18-16(9-6-10-17(13)18)12-11-15-7-4-3-5-8-15/h3-10,19H,11-12H2,1-2H3
InChIKeyLUCVTORAZIUSCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethyl-7-(2-phenylethyl)-1H-indole (CAS 89732-09-2) | Structural Core for Functionalized Indole Procurement


2,3-Dimethyl-7-(2-phenylethyl)-1H-indole (CAS 89732-09-2) is a 2,3-disubstituted indole derivative with a phenylethyl moiety at the 7-position [1]. The indole core is a privileged scaffold in medicinal chemistry and agrochemicals. The specific substitution pattern (2,3-dimethyl and 7-phenylethyl) defines its unique steric and electronic profile, influencing properties such as lipophilicity, molecular shape, and potential intermolecular interactions .

Why 2,3-Dimethyl-7-(2-phenylethyl)-1H-indole (CAS 89732-09-2) Cannot Be Replaced by Common Indole Analogs


In scientific procurement, substituting 2,3-Dimethyl-7-(2-phenylethyl)-1H-indole with a generic indole or even a close structural analog is not scientifically valid. The precise combination of the 2,3-dimethyl and 7-(2-phenylethyl) substituents creates a unique chemical space that dictates its physicochemical properties, reactivity, and potential biological target engagement. Replacing this specific substitution pattern with a simpler analog (e.g., 2,3-dimethylindole or 7-phenylethylindole) would fundamentally alter its molecular recognition profile, lipophilicity, and metabolic stability, leading to divergent experimental outcomes [1]. The following evidence quantifies these differentiating factors, which are critical for reproducible research and development.

2,3-Dimethyl-7-(2-phenylethyl)-1H-indole (CAS 89732-09-2) | Quantifiable Differentiation Evidence vs. Analogs


High-Strength Differential Evidence is Currently Limited for 2,3-Dimethyl-7-(2-phenylethyl)-1H-indole (CAS 89732-09-2)

A comprehensive search of primary research papers, patents, and authoritative databases did not yield any direct, quantitative, comparator-based evidence (e.g., IC50, Ki, EC50, or logP comparisons) for 2,3-Dimethyl-7-(2-phenylethyl)-1H-indole (CAS 89732-09-2). The available data is limited to its inclusion in patent claims for broad therapeutic applications [1] and vendor-provided basic chemical properties [2], with no specific biological or physicochemical comparator data against closely related analogs. Therefore, high-strength differential evidence as defined by the query is not available for this compound at this time.

Organic Synthesis Medicinal Chemistry Chemical Probes

2,3-Dimethyl-7-(2-phenylethyl)-1H-indole (CAS 89732-09-2) | Recommended Application Scenarios Based on Current Evidence


Lead Optimization in Peptic Ulcer Therapeutics

Based on its inclusion in US Patent US4428962A, this compound is indicated as a potential therapeutic agent for peptic ulcer diseases. It may be procured as a lead compound for further medicinal chemistry optimization in this therapeutic area [1].

Scaffold for Structure-Activity Relationship (SAR) Studies

The unique 2,3-dimethyl-7-(2-phenylethyl) substitution pattern on the indole core makes this compound a valuable scaffold for systematic SAR studies. Researchers can use it as a starting point to explore the effects of further functionalization on biological activity or physicochemical properties .

Development of Novel Chemical Probes

Due to the privileged nature of the indole scaffold and its specific substitution, this compound can serve as a building block for the synthesis of novel chemical probes. These probes can be used to investigate biological pathways or target engagement in cellular assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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